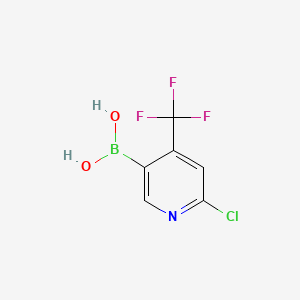
(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C6H4BClF3NO2 and its molecular weight is 225.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It’s known that organoboron compounds like this are often used in suzuki–miyaura cross-coupling reactions . These reactions are widely applied in creating carbon–carbon bonds, which are fundamental in organic synthesis .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, 6-Chloro-4-(trifluoromethyl)pyridine-3-boronic acid would act as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with an electrophilic organic group . Then, in the transmetalation step, the organoboron compound (like our compound of interest) transfers its organic group to the palladium .
Biochemical Pathways
The compound’s role in suzuki–miyaura cross-coupling reactions suggests it could be involved in various biochemical pathways where carbon–carbon bond formation is crucial .
Result of Action
The result of the action of 6-Chloro-4-(trifluoromethyl)pyridine-3-boronic acid is the formation of new carbon–carbon bonds via Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, potentially including pharmaceuticals and agrochemicals .
Action Environment
The action of 6-Chloro-4-(trifluoromethyl)pyridine-3-boronic acid in Suzuki–Miyaura cross-coupling reactions is influenced by various environmental factors. The reactions are known for their mild and functional group tolerant conditions . The stability of the organoboron reagent can be affected by factors such as ph and temperature . Additionally, the presence of a suitable catalyst (typically palladium) is crucial for the reaction .
生物活性
(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, antimicrobial properties, and its role in various therapeutic applications.
This compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its biological activity, particularly in the inhibition of enzymes and as a potential therapeutic agent.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with boron reagents. The synthesis process can yield high purity and good yields when optimized under specific reaction conditions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown moderate activity against various bacterial strains, including:
- Escherichia coli
- Bacillus cereus
- Candida albicans
The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits lower MIC against Bacillus cereus compared to established antimicrobial agents like Tavaborole, suggesting its potential as an antibacterial agent .
The mechanism underlying the antimicrobial activity of this compound appears to involve the inhibition of essential bacterial enzymes. For instance, it has been noted to inhibit phosphopantetheinyl transferases (PPTases), which are vital for bacterial viability and virulence . This inhibition disrupts key metabolic pathways necessary for bacterial growth and survival.
Case Studies
- Inhibition Studies : A study demonstrated that this compound effectively inhibited bacterial Sfp-PPTase at submicromolar concentrations without affecting human orthologues, indicating a selective antibacterial effect .
- Comparative Analysis : In vitro tests comparing this compound with other boronic acids showed that it possesses superior activity against certain pathogens while maintaining low cytotoxicity towards human cells .
Data Summary
The following table summarizes the biological activity data for this compound:
| Microorganism | MIC (µg/mL) | Activity Level |
|---|---|---|
| Escherichia coli | 32 | Moderate |
| Bacillus cereus | 16 | High |
| Candida albicans | 64 | Moderate |
属性
IUPAC Name |
[6-chloro-4-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF3NO2/c8-5-1-3(6(9,10)11)4(2-12-5)7(13)14/h1-2,13-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALGIBOIRBBJRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1C(F)(F)F)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675178 |
Source


|
| Record name | [6-Chloro-4-(trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-87-2 |
Source


|
| Record name | [6-Chloro-4-(trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













